molecular formula C20H42O B1670496 Decyl ether CAS No. 2456-28-2

Decyl ether

Cat. No. B1670496
CAS RN: 2456-28-2
M. Wt: 298.5 g/mol
InChI Key: LTSWUFKUZPPYEG-UHFFFAOYSA-N
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Description

Decyl ether, also known as 1-(Decyloxy)decane, is a chemical compound with the molecular formula C20H42O . It is a type of ether, which is a class of organic compounds that contain an ether group — an oxygen atom connected to two alkyl or aryl groups .


Molecular Structure Analysis

The molecular structure of Decyl ether consists of 20 carbon atoms, 42 hydrogen atoms, and 1 oxygen atom . The structure is likely to be broken down by glucoside hydrolases in human skin to release their respective fatty acids and glucose .


Chemical Reactions Analysis

Ethers, including Decyl ether, are known to be unreactive towards most reagents, which makes them excellent reaction solvents . The most common reaction of ethers is the cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .


Physical And Chemical Properties Analysis

Decyl ether has a density of 0.8±0.1 g/cm3, a boiling point of 351.9±10.0 °C at 760 mmHg, and a flash point of 143.9±7.7 °C . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 18 freely rotating bonds .

Scientific Research Applications

Brominated Flame Retardants in Textile Wastewater

Decabromodiphenyl ether is extensively used in the textile industry as a flame retardant. Techniques for reducing emissions of this compound in wastewater include the external processing of wastewater containing DecaBDE. These methods aim to minimize environmental pollution and enhance the sustainability of textile production processes (Derden & Huybrechts, 2013).

Environmental Degradation and Photolysis

DecaBDE, under UV irradiation, transforms into various polybrominated diphenyl ethers (PBDEs) and dibenzofurans (PBDFs), indicating its susceptibility to environmental degradation. This process results in the formation of lower brominated and potentially more hazardous compounds, highlighting the environmental persistence and transformation capabilities of brominated flame retardants (Christiansson et al., 2009).

Microbial Reductive Debromination

Microbial processes have been shown to debrominate decaBDE, producing hepta- through di-BDEs. This microbial reductive debromination offers potential pathways for the environmental degradation of DecaBDE, emphasizing the role of microorganisms in mitigating the persistence of flame retardants in the environment (He, Robrock, & Alvarez-Cohen, 2006).

Environmental and Health Risks

The widespread use and environmental dispersion of DecaBDE have raised concerns about its potential health risks for fish, marine mammals, and possibly humans. Large environmental reservoirs of DecaBDE pose emerging health risks, necessitating research into its bioaccumulation, toxicity, and debromination products (Ross et al., 2009).

properties

IUPAC Name

1-decoxydecane
Source PubChem
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InChI

InChI=1S/C20H42O/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSWUFKUZPPYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4062430
Record name Di-n-decyl ether
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Molecular Weight

298.5 g/mol
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Physical Description

Low melting solid; [Alfa Aesar MSDS] Liquid; [Sigma-Aldrich MSDS]
Record name 1,1'-Oxybisdecane
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Product Name

Decyl ether

CAS RN

2456-28-2
Record name Decyl ether
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Record name Didecyl ether
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Record name Decyl ether
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Record name Decane, 1,1'-oxybis-
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Record name Di-n-decyl ether
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Record name 1,1'-oxybisdecane
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Record name DIDECYL ETHER
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Synthesis routes and methods

Procedure details

3-Hydroxypropyl decyl ether (Compound 17) To a mixture of NaH (2.6 g, 70 mmol) and anhydrous NaI (9.9 g, 70 mmol) in dry DMF (80 mL) under N2 was added dropwise a solution of 1,3-propanediol (4.75 mL, 70 mmol) in DMF (20 mL). The mixture was stirred until hydrogen evolution had ceased, decyl chloride (1.34 g, 7.6 mmol) was added and stirring was continued at 50° C. for 18 hours. Then, the reaction mixture was poured into H2O (300 mL) and extracted with diethyl ether (3×250 mL). The organic extracts were combined, washed with sat. NaCl (100 mL), dried (MgSO4) and evaporated to dryness. The residue was subjected to silica-gel column chromatography [eluent: ethyl acetate/hexane, 30/70, v/v] to furnish decyl ether Compound 17 as a colourless oil. 1H NMR (360 MHz; CDCl3): (0.87 (3 H, t, J 7 Hz, Me), 1.25 (14 H, br s, 7×CH2), 1.55 (2 H, quintet, J 7 Hz, (—H2), 1.82 (2 H, quintet, J 5.5 Hz, 2-H2), 2.62 (1 H, br s, OH), 3.41 (2 H, t, J 7.5 Hz, (—H2), 3.60 (2 H, t, J 5.5 Hz, 1-H2), and 3.77 (2 H, t, J 5.5 Hz, 3-H2); ESI-MS (m/z, +ve): 217 (MH+, 100%).
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.6 g
Type
reactant
Reaction Step Two
Name
Quantity
9.9 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
4.75 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.34 g
Type
reactant
Reaction Step Five
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,090
Citations
M Miyake, Y Einaga - The Journal of Physical Chemistry B, 2007 - ACS Publications
… In this study, we have investigated the pentaoxyethylene decyl ether C 10 E 5 micelles containing n-dodecanol by static (SLS) and dynamic light scattering (DLS) experiments by …
Number of citations: 21 pubs.acs.org
N Funasaki, HS Shim, S Hada - Journal of the Chemical Society …, 1991 - pubs.rsc.org
… For hexaethylene glycol decyl ether (CIoE6) we investigated the effects of the kinds of gel … In this work we investigate the micelle formation of octaethylene glycol decyl ether (C,,E,) with …
Number of citations: 14 pubs.rsc.org
P Liljekvist, B Kronberg - Journal of colloid and interface science, 2000 - Elsevier
In this study the mixed micelle behavior of an alkyl polyglycoside is compared to a surfactant of polyoxyethylene type, by means of surface tension measurements. The two nonionic …
Number of citations: 49 www.sciencedirect.com
I Tucker, J Penfold, RK Thomas, CC Dong, S Golding… - Langmuir, 2010 - ACS Publications
The surface adsorption behavior and the solution microstructure of mixtures of the C 6 isomer of anionic surfactant sodium para-dodecyl benzene sulfonate, ABS, with nonionic …
Number of citations: 18 pubs.acs.org
Y Nibu, T Inoue - Journal of colloid and interface science, 1998 - Elsevier
… As an extension of the previous study, we investigated in the present work the phase behavior of a binary mixture of tetraethylene glycol decyl ether (C10E4) and water in the tempera…
Number of citations: 22 www.sciencedirect.com
P Liljekvist, B Kronberg - Journal of colloid and interface science, 2000 - Elsevier
… octaethyleneglycol mono n-decyl ether (C10EO8), by means of surface tension measurements. The performance of the two nonionic surfactants was compared in mixed micelle systems …
Number of citations: 18 www.sciencedirect.com
Y Nibu, T Suemori, T Inoue - Journal of colloid and interface science, 1997 - Elsevier
… From the above point of view, in the present work we investigated the phase behavior of the mixture of heptaethylene glycol decyl ether (C10E7 ) and water with special atten- …
Number of citations: 18 www.sciencedirect.com
N Funasaki, S Hada, S Neya - Journal of Physical Chemistry, 1990 - ACS Publications
Frontal gel filtration chromatograms (GFC) of hexaoxyethylene glycol decyl ether (CI0E6) have been obtained with five kinds of gel, different in pore size, at 25 C. Among these gels, …
Number of citations: 13 pubs.acs.org
T Inoue, R Motoyama, K Miyakawa… - Journal of colloid and …, 1993 - Elsevier
It was found that the mixture of hexaethylene glycol decyl ether (C 10 E 6 ) and dipalmitoylphosphatidylcholine (DPPC) assumes diverse aggregation states in aqueous dispersion, …
Number of citations: 13 www.sciencedirect.com
K Imanishi, Y Einaga - The Journal of Physical Chemistry B, 2005 - ACS Publications
… Wormlike micelles of nonionic surfactants pentaoxyethylene decyl ether C 10 E 5 and hexaoxyethylene decyl ether C 10 E 6 in dilute aqueous solutions were characterized by static (…
Number of citations: 31 pubs.acs.org

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